Cas no 2172242-72-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid
- 2172242-72-5
- EN300-1542500
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
-
- インチ: 1S/C26H22N2O6/c29-23(28-14-26(33,15-28)24(30)31)20-11-5-6-12-22(20)27-25(32)34-13-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-12,21,33H,13-15H2,(H,27,32)(H,30,31)
- InChIKey: GRXGOMWVWFPFCV-UHFFFAOYSA-N
- ほほえんだ: OC1(C(=O)O)CN(C(C2=CC=CC=C2NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- せいみつぶんしりょう: 458.14778643g/mol
- どういたいしつりょう: 458.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 116Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1542500-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1542500-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1542500-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1542500-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1542500-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1542500-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1542500-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1542500-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1542500-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1542500-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid |
2172242-72-5 | 2.5g |
$6602.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 関連文献
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acidに関する追加情報
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 2172242-72-5): An Overview
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 2172242-72-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of azetidine, a four-membered heterocyclic ring containing one nitrogen atom. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the benzoyl moiety imparts unique chemical and biological properties to this molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.
The Fmoc group is widely used in peptide synthesis to protect the amino group of amino acids during the stepwise assembly of peptides. This protecting group is particularly advantageous due to its ease of removal under mild conditions, typically using piperidine in dimethylformamide (DMF). The benzoyl moiety, on the other hand, contributes to the overall hydrophobicity and stability of the molecule, which can be crucial for its biological activity and pharmacokinetic properties.
The 3-hydroxyazetidine core is a key structural feature that has been extensively studied for its potential applications in drug discovery. Azetidines are known for their ability to mimic the conformational flexibility of larger ring systems, making them attractive scaffolds for the design of small molecules with specific biological activities. The hydroxyl group at the 3-position can participate in hydrogen bonding interactions, which are essential for binding to target proteins or enzymes.
Recent research has highlighted the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid as a lead compound in the development of novel therapeutics. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in various disease pathways. One notable example is its use as an inhibitor of serine proteases, which are implicated in conditions such as cancer, inflammation, and viral infections.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that a series of derivatives of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid exhibited high selectivity and potency against human neutrophil elastase (HNE), a key enzyme involved in chronic obstructive pulmonary disease (COPD). The optimized compounds showed improved pharmacokinetic properties and reduced toxicity compared to existing inhibitors.
Beyond its potential as a therapeutic agent, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid has also found applications in chemical biology research. Its unique structure allows it to serve as a valuable tool for probing protein-protein interactions and understanding the mechanisms of enzymatic catalysis. For example, it has been used as a probe to study the binding interactions between serine proteases and their inhibitors, providing insights into the structural basis of enzyme inhibition.
The synthesis of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid involves several steps, including the protection of functional groups, ring formation, and final deprotection. One common synthetic route starts with the Fmoc protection of an amino acid derivative, followed by coupling with a benzoyl chloride to form the benzoyl amide. The azetidine ring is then formed through a ring-closing metathesis (RCM) reaction or other cyclization methods. The final step involves deprotection to yield the desired compound.
The versatility and synthetic accessibility of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid make it an attractive candidate for further exploration in both academic and industrial settings. Ongoing research is focused on optimizing its structure to enhance its biological activity and develop it into clinically viable drugs.
In conclusion, 1-2-{[(9H-fluoren‐9‐yl)methoxycarbonyl]amino}benzoyl‐3‐hydroxyazetidine‐3‐carboxylic acid (CAS No. 2172242‐72‐5) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an important intermediate in the development of novel therapeutics and a valuable tool for chemical biology studies.
2172242-72-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid) 関連製品
- 1248170-32-2(3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonane-9-sulfonyl chloride)
- 1105188-70-2(1-benzyl-5-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione)
- 7182-39-0(3-(3-Chloropropanoyl)-4-methylphenol)
- 2751610-19-0(3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride)
- 2380-77-0(3-(3-amino-1-hydroxypropyl)phenol)
- 1804487-33-9(5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride)
- 877816-19-8(N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide)
- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)
- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 1984826-57-4(3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine)




